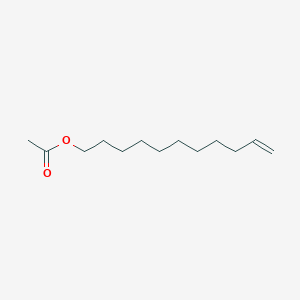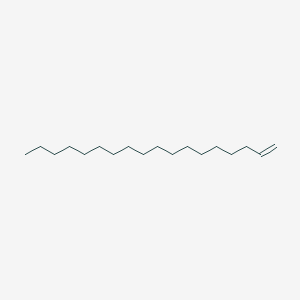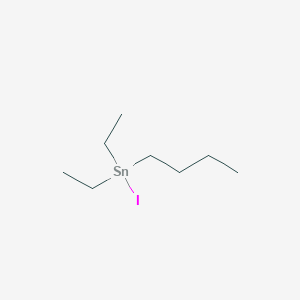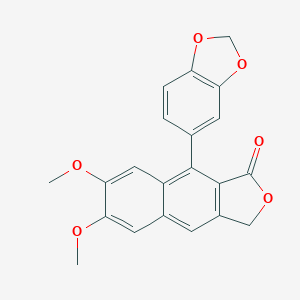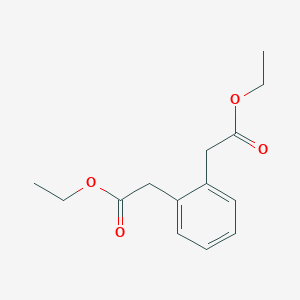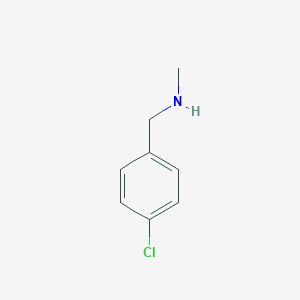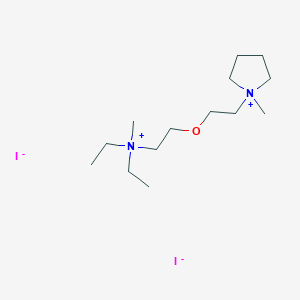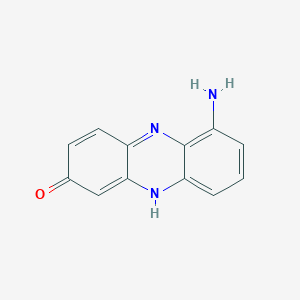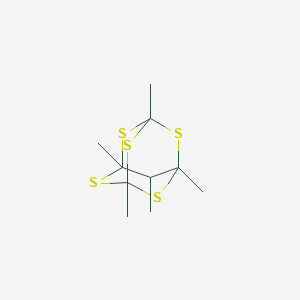
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- is a sulfur-containing compound that is widely used in scientific research. This compound is also known as PTA and has several unique properties that make it an important tool for studying various biochemical and physiological processes in the laboratory.
作用機序
The mechanism of action of PTA is not fully understood, but it is believed to involve the interaction of the sulfur atoms in the molecule with various biological molecules. PTA has been shown to interact with proteins, lipids, and nucleic acids, and its unique structure allows it to bind to these molecules in a specific and selective manner.
生化学的および生理学的効果
PTA has several biochemical and physiological effects that make it an important tool for studying various biological processes. PTA has been shown to affect the activity of enzymes, the structure of membranes, and the function of ion channels. These effects can be used to study various biological processes, including cell signaling, metabolism, and membrane transport.
実験室実験の利点と制限
One of the main advantages of PTA is its unique fluorescence emission spectrum, which allows it to be used in a variety of different assays for detecting and analyzing various biological molecules. PTA is also relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to using PTA in the laboratory. PTA can be toxic at high concentrations, and its interaction with biological molecules can be affected by factors such as pH and temperature.
将来の方向性
There are several future directions for research involving PTA. One area of research is the development of new methods for synthesizing PTA and related compounds. Another area of research is the development of new assays and techniques for using PTA to study various biological processes. Finally, there is a need to better understand the mechanism of action of PTA and its effects on various biological molecules.
合成法
PTA can be synthesized through a multi-step process involving the reaction of several different chemicals. One common method involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur, followed by a series of chemical reactions to produce PTA. This synthesis method has been well-established and is widely used in the laboratory.
科学的研究の応用
PTA has several important applications in scientific research. One of the primary uses of PTA is as a fluorescent probe for detecting and studying biological molecules. PTA has a unique fluorescence emission spectrum that allows it to be used in a variety of different assays for detecting and analyzing various biological molecules.
特性
CAS番号 |
17443-93-5 |
|---|---|
製品名 |
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- |
分子式 |
C10H16S5 |
分子量 |
296.6 g/mol |
IUPAC名 |
1,3,5,7,10-pentamethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S5/c1-6-7(2)11-9(4)13-8(6,3)14-10(5,12-7)15-9/h6H,1-5H3 |
InChIキー |
CEEKRBRLZKVJES-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
正規SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
同義語 |
1,3,5,7,10-Pentamethyl-2,4,6,8,9-pentathiaadamantane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



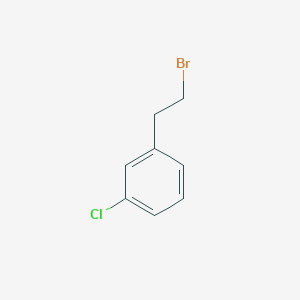
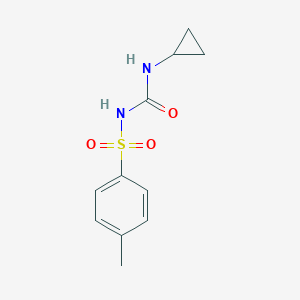
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
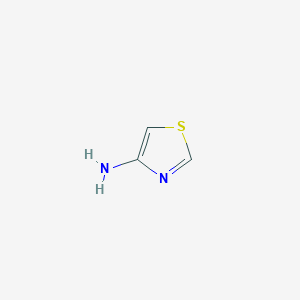

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
